Cas no 214360-64-2 (2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane)

2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly stable boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its sterically hindered structure enhances air and moisture stability, facilitating handling and storage compared to more reactive boronic acids. The compound exhibits excellent compatibility with a wide range of aryl halides, enabling efficient synthesis of biaryl and heterobiaryl structures. Its crystalline solid form ensures high purity and precise stoichiometric use in organic transformations. The electron-rich aromatic system further contributes to its reactivity in palladium-catalyzed couplings, making it a valuable intermediate in pharmaceutical and materials science applications.
2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane structure
214360-64-2 structure
Product Name:2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
CAS No:214360-64-2
MF:C14H21BO2
MW:232.126344442368
CID:2104205
PubChem ID:18541719
Update Time:2025-10-22

2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
    • CS-0234521
    • AKOS017558936
    • MFCD08669593
    • DA-28712
    • starbld0017254
    • RCCYMBKXLWUXTG-UHFFFAOYSA-N
    • 1,3,2-Dioxaborolane, 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-
    • SCHEMBL7162437
    • EN300-1425719
    • 214360-64-2
    • G66288
    • 2-(2,4-Bismethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 874-318-0
    • Inchi: 1S/C14H21BO2/c1-10-7-8-12(11(2)9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
    • InChI Key: RCCYMBKXLWUXTG-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(C)=CC=2C)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 232.1634601g/mol
  • Monoisotopic Mass: 232.1634601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane Pricemore >>

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Additional information on 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Introduction to 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane (CAS No. 214360-64-2)

2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane, identified by its CAS number 214360-64-2, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of boron-containing heterocycles, which are widely recognized for their utility in cross-coupling reactions and as intermediates in the synthesis of complex organic molecules. The unique structural features of this compound, including its tetramethyl-substituted dioxaborolane core and 2,4-dimethylphenyl substituent, make it a versatile building block for the development of novel chemical entities.

The significance of 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane lies in its applications in modern synthetic methodologies. Boron-containing compounds have long been integral to the pharmaceutical industry due to their ability to participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are fundamental in constructing carbon-carbon bonds and have been instrumental in the development of numerous therapeutic agents. The tetramethyl substitution on the dioxaborolane ring enhances its stability and reactivity profile, making it an attractive candidate for industrial-scale applications.

In recent years, there has been a surge in research focused on optimizing boron reagents for use in drug discovery and medicinal chemistry. The dioxaborolane moiety is particularly noteworthy because it offers a milder and more selective alternative to traditional organolithium or Grignard reagents. This characteristic is particularly advantageous when working with sensitive functional groups that might undergo unwanted side reactions under harsh conditions. The incorporation of dimethylphenyl groups further improves the compound's electronic properties and influences its interaction with biological targets.

One of the most compelling aspects of CAS No. 214360-64-2 is its role in the synthesis of biologically active molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that exhibit potent activity against enzymes implicated in cancer progression. The stereochemical integrity of the boron center allows for precise control over the resulting product's configuration, which is often critical for achieving optimal pharmacological efficacy.

The latest advancements in computational chemistry have further enhanced the understanding of how 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane behaves in different reaction conditions. Molecular modeling studies have revealed insights into its binding interactions with transition metals and organic substrates. These insights have enabled chemists to design more efficient catalytic systems that improve yield and selectivity. Such progress underscores the importance of interdisciplinary approaches combining experimental synthesis with computational analysis.

Moreover, the environmental impact of using boron-based reagents has been a topic of increasing interest. Unlike some traditional synthetic methods that rely on hazardous solvents or generate significant waste, reactions involving tetramethyl-substituted dioxaborolanes often proceed under greener conditions. This aligns with global efforts to develop more sustainable chemical processes. For example, recent innovations have focused on reducing solvent usage through microwave-assisted synthesis or employing recyclable catalysts that minimize byproduct formation.

The pharmaceutical industry has also embraced these advancements by integrating boron reagents into late-stage functionalization strategies. This approach allows for greater flexibility in drug design without compromising on purity or scalability. Companies are actively exploring how compounds like CAS No. 214360-64-2 can streamline the development pipeline by providing reliable building blocks for high-value molecules.

Looking ahead, the future prospects for 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane are promising as new methodologies continue to emerge. Innovations such as photoredox catalysis and flow chemistry are expanding the range of applications where this compound can be effectively utilized. Additionally, collaborations between academia and industry are fostering rapid translation of laboratory discoveries into practical solutions for drug development.

In conclusion,CAS No. 214360-64-2 represents a cornerstone compound in modern synthetic chemistry with far-reaching implications for pharmaceutical innovation。 Its unique structural features combined with its stability and reactivity make it indispensable for researchers seeking to develop next-generation therapeutics。 As science advances,the utility of this compound is expected to grow,driven by both technological improvements and an increasing demand for sophisticated molecular architectures。

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